

# Application of TG(18:1/18:1/18:0) in Lipidomics Workflows

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Cat. No.: B039318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of individual lipid species is paramount to understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Triglycerides (TGs) are a major class of lipids that serve as energy storage molecules and are implicated in various metabolic diseases.

TG(18:1/18:1/18:0), a specific triglyceride containing two oleic acid chains (18:1) and one stearic acid chain (18:0), is a naturally occurring lipid that also serves as a valuable tool in lipidomics research. This application note provides detailed protocols and data on the use of TG(18:1/18:1/18:0) as a standard in quantitative lipidomics workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

## Application as an External and Internal Standard

TG(18:1/18:1/18:0) can be utilized as both an external and an internal standard in lipidomics experiments to ensure data quality and enable accurate quantification.

- **External Standard:** As an external standard, a dilution series of TG(18:1/18:1/18:0) is prepared and analyzed to generate a calibration curve. This curve is then used to determine the concentration of other triglyceride species in the biological sample by comparing their

peak areas to the curve. This approach is particularly useful for absolute quantification when a stable isotope-labeled internal standard for every analyte is not available.

- **Internal Standard:** When used as an internal standard, a known amount of TG(18:1/18:1/18:0) is spiked into each sample prior to lipid extraction. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, thereby improving the precision and accuracy of the relative quantification of other triglycerides. Ideally, a stable isotope-labeled version of the analyte of interest is the best internal standard; however, a non-endogenous, structurally similar lipid like TG(18:1/18:1/18:0) can be a cost-effective and suitable alternative for the quantification of other triglycerides, especially in matrices where it is not naturally abundant.

## Data Presentation

### Table 1: Example Calibration Curve Data for TG(18:1/18:1/18:0) as an External Standard

The following table presents representative data for a calibration curve of TG(18:1/18:1/18:0). In a study quantifying triglycerides in fish heads, TG(18:1/18:1/18:0) was used as an external standard.<sup>[1]</sup> The calibration curve was generated by plotting the peak area ratio of the external standard to a fixed concentration of an internal standard (TG(16:0/18:0/16:0)-d5) against the concentration of the external standard.<sup>[1]</sup>

Concentration of TG(18:1/18:1/18:0) (ng/mL)	Peak Area Ratio (External Std / Internal Std)
10	0.15
25	0.38
50	0.75
100	1.52
250	3.78
500	7.55
1000	15.10

Note: This data is illustrative and should be generated by the user for their specific instrument and experimental conditions.

## Table 2: Typical LC-MS/MS Parameters for Triglyceride Analysis

The following table summarizes typical parameters for the analysis of triglycerides, including TG(18:1/18:1/18:0), using LC-MS/MS.

Parameter	Setting
Liquid Chromatography	
Column	C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 $\mu$ m)
Mobile Phase A	Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B	Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient	30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	50 °C
Injection Volume	5 $\mu$ L
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for TG(18:1/18:1/18:0)	[M+NH <sub>4</sub> ] <sup>+</sup> $\approx$ 878.8
Product Ions (m/z) for TG(18:1/18:1/18:0)	Neutral loss of fatty acids (e.g., loss of oleic acid or stearic acid)

## Experimental Protocols

### Protocol 1: Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of triglycerides from various biological matrices such as plasma, serum, or tissue homogenates. [\[2\]](#)

#### Materials:

- Chloroform
- Methanol
- Deionized Water
- Internal Standard Stock Solution: TG(18:1/18:1/18:0) in chloroform/methanol (2:1, v/v) at a known concentration (e.g., 1 mg/mL)
- Biological sample (e.g., 100  $\mu$ L of plasma or 10 mg of tissue homogenate)
- Glass centrifuge tubes with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

#### Procedure:

- To a glass centrifuge tube, add the biological sample.
- Add a known amount of the TG(18:1/18:1/18:0) internal standard solution. The amount should be chosen to be within the linear range of the instrument's response.
- Add 375  $\mu$ L of a chloroform:methanol (1:2, v/v) mixture.

- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Add 125  $\mu$ L of chloroform and vortex for 30 seconds.
- Add 125  $\mu$ L of deionized water and vortex for 30 seconds.
- Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100  $\mu$ L of acetonitrile/isopropanol, 90:10, v/v).

## Protocol 2: Quantitative Analysis of Triglycerides by LC-MS/MS

This protocol outlines the steps for the quantitative analysis of triglycerides using a liquid chromatography-tandem mass spectrometry system.

### Materials:

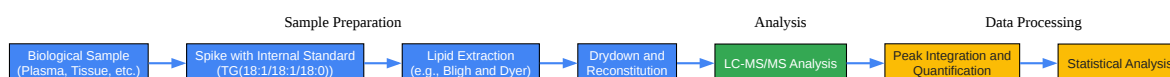
- Reconstituted lipid extract (from Protocol 1)
- External standard solutions of TG(18:1/18:1/18:0) for calibration curve
- LC-MS/MS system with ESI source
- Appropriate LC column (e.g., C18) and mobile phases (as described in Table 2)

### Procedure:

- Calibration Curve Preparation (for absolute quantification):

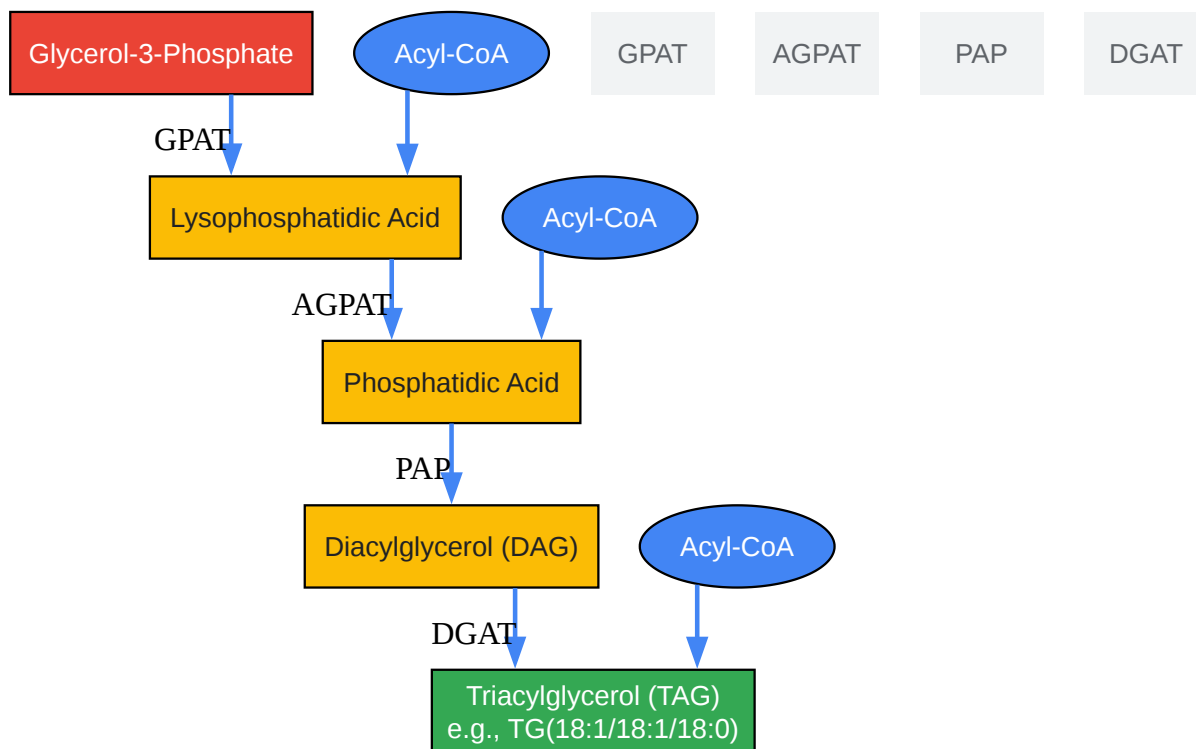
- Prepare a series of dilutions of the TG(18:1/18:1/18:0) external standard in the reconstitution solvent to cover the expected concentration range of the analytes in the samples.
- If using an internal standard for the calibration curve, spike each calibration standard with the same fixed amount of the internal standard.
- LC-MS/MS Analysis:
  - Set up the LC-MS/MS system with the parameters outlined in Table 2 or optimized parameters for the specific instrument.
  - Inject the calibration standards, quality control (QC) samples, and the biological samples.
- Data Processing:
  - Integrate the peak areas of the target triglyceride analytes and the TG(18:1/18:1/18:0) standard (if used as an internal standard).
  - For absolute quantification, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) or peak area of the TG(18:1/18:1/18:0) external standard against its concentration. Determine the concentration of the target analytes in the samples by interpolating their peak area ratios or peak areas on the calibration curve.
  - For relative quantification using TG(18:1/18:1/18:0) as an internal standard, normalize the peak areas of the target triglycerides to the peak area of the internal standard in each sample.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: General workflow for quantitative lipidomics using an internal standard.



[Click to download full resolution via product page](#)

Caption: Simplified Kennedy pathway for triglyceride biosynthesis.

## Conclusion

TG(18:1/18:1/18:0) is a versatile and valuable tool for researchers in the field of lipidomics. Its application as an external or internal standard in LC-MS based workflows enables accurate and precise quantification of triglycerides in complex biological samples. The detailed protocols and data presented in this application note provide a solid foundation for the successful implementation of TG(18:1/18:1/18:0) in lipidomics research, ultimately contributing to a deeper understanding of the role of lipids in health and disease.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nva.sikt.no [nva.sikt.no]
- 2. Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of TG(18:1/18:1/18:0) in Lipidomics Workflows]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039318#application-of-tg-18-1-18-1-18-0-in-lipidomics-workflow]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

